(R)-1-(3,5-dichlorophenyl)ethanol
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Overview
Description
®-1-(3,5-dichlorophenyl)ethanol is a chiral compound with the molecular formula C8H8Cl2O It is characterized by the presence of two chlorine atoms attached to a phenyl ring and a hydroxyl group attached to an asymmetric carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 3,5-dichloroacetophenone using a chiral reducing agent. This method ensures the selective formation of the ®-enantiomer. The reaction typically requires a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to optimize yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,5-dichlorophenyl)ethanol may involve the use of catalytic hydrogenation processes. This method employs a chiral catalyst to achieve high selectivity and efficiency. The reaction is conducted in large reactors with precise control over pressure, temperature, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,5-dichloroacetophenone.
Reduction: Further reduction can convert the compound into 3,5-dichlorophenylethane.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: 3,5-dichloroacetophenone
Reduction: 3,5-dichlorophenylethane
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(3,5-dichlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound serves as a chiral building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which ®-1-(3,5-dichlorophenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the hydroxyl group allows it to form hydrogen bonds, which can be crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3,5-dichlorophenyl)ethanol: The enantiomer of the compound, which may have different biological activities.
3,5-dichloroacetophenone: A related compound that lacks the hydroxyl group.
3,5-dichlorophenylethane: A fully reduced derivative.
Uniqueness
®-1-(3,5-dichlorophenyl)ethanol is unique due to its chiral nature and the presence of both chlorine atoms and a hydroxyl group. This combination of features makes it a valuable intermediate in asymmetric synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
(1R)-1-(3,5-dichlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTUBSJCDSAWGE-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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